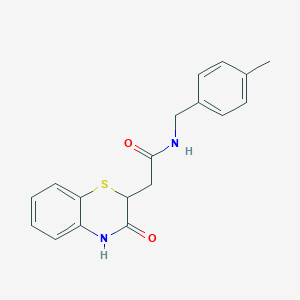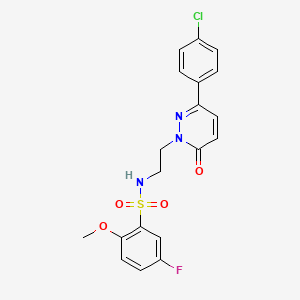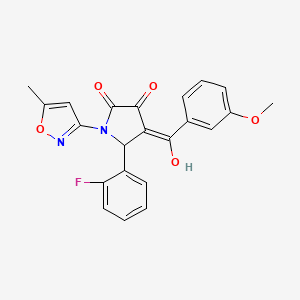
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as AMT, is a chemical compound that belongs to the class of phenylthiophenes. It is a synthetic compound that has been used in scientific research for various purposes, including studying the mechanism of action of certain drugs and their effects on the body.
Scientific Research Applications
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has been used in scientific research for various purposes, including studying the mechanism of action of certain drugs and their effects on the body. It has been used as a reference compound for studying the activity of certain drugs, including cannabinoid receptor agonists and antagonists. (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been used to study the effects of certain drugs on the central nervous system, including their potential as treatments for various neurological disorders.
Mechanism of Action
The mechanism of action of (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a variety of effects on the body, including changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects on the body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Advantages and Limitations for Lab Experiments
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Future Directions
There are several future directions for research on (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone, including further studies on its mechanism of action and its potential as a therapeutic agent for various neurological disorders. Other areas of research could include the development of new synthetic methods for producing (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone and the exploration of its potential as a tool for studying the effects of drugs on the body.
Synthesis Methods
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone can be synthesized using a variety of methods, including the reaction of tosyl chloride with 3-amino-5-mesitylaminothiophene-2-carboxylic acid, followed by the reaction with phenylmagnesium bromide. The resulting compound is then treated with acetic anhydride to form (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone. Other methods of synthesis include the reaction of 3-amino-5-mesitylaminothiophene-2-carboxylic acid with phenylmagnesium bromide, followed by the reaction with tosyl chloride.
properties
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-10-12-21(13-11-16)34(31,32)26-22(28)25(24(30)20-8-6-5-7-9-20)33-27(26)29-23-18(3)14-17(2)15-19(23)4/h5-15,29H,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJAWLPEOWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2881392.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)
![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)


![N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2881398.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)
![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)
![3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2881401.png)
![N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2881402.png)
![5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2881404.png)
![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2881407.png)
![ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2881409.png)